molecular formula C3F6 B6593677 Hexafluoropropene CAS No. 69991-67-9

Hexafluoropropene

Cat. No. B6593677
Key on ui cas rn: 69991-67-9
M. Wt: 150.02 g/mol
InChI Key: HCDGVLDPFQMKDK-UHFFFAOYSA-N
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Patent
US05723630

Procedure details

Using essentially the procedure of Example 1, the reactor was charged with 33.8 g of 67 wt. % oleum (0.28 mole SO3) and 58.0 g hexafluoropropene. After the initial exotherm (max. pressure 896 kPa at 39° C.) the mixture was heated for 13 hours at 43° C. The reactor was vented of excess hexafluoropropene (16.0 g recovered including HFP collected during followed distillation). There was consumed 42.0 g (0.28 mole) HFP. The two phase reaction solution (70.1 g) was distilled using a concentric tube column to yield HFP sultone (39.8 g, 62% yield based on HFP consumed, b.p. 47° C.). The distillation residue was then distilled using a mini-lab apparatus to give 5.4 g of an intermediate fraction with a b.p. of 56°-155° C., 20 g of a fraction with a b.p. of 156°-167° C., and 1.3 g ofundistilled residue. The fraction with b.p. 156°-167° C. was analyzed by 19F and 1H NMR to reveal a complex mixture of primarily fluorosulfonic acid and several acid fluorides, sulfonyl fluorides, and at least three tetrafluoropropionic acid derivatives of the structure CF3CHFCOX, where X=F, OSO2F and possibly OCOCHFCF3. The molar ratio of HSO3F to all CHF compounds was 88:35.
Name
Quantity
0.28 mol
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
70.1 g
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[OH:1][S:2]([OH:5])(=O)=[O:3].O=S(=O)=O.[F:10][C:11]([F:18])([F:17])[C:12]([F:16])=[C:13]([F:15])[F:14]>>[C:12]1([F:16])([C:11]([F:18])([F:17])[F:10])[S:2](=[O:5])(=[O:3])[O:1][C:13]1([F:15])[F:14] |f:0.1|

Inputs

Step One
Name
Quantity
0.28 mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
58 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Three
Name
solution
Quantity
70.1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
43 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There was consumed 42.0 g (0.28 mole) HFP
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
C1(C(OS1(=O)=O)(F)F)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 39.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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